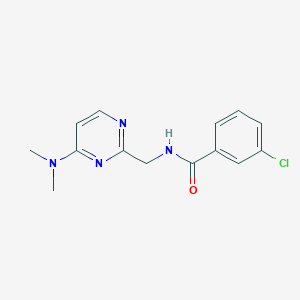

3-chloro-N-((4-(dimethylamino)pyrimidin-2-yl)methyl)benzamide

Description

3-Chloro-N-((4-(dimethylamino)pyrimidin-2-yl)methyl)benzamide is a synthetic small molecule characterized by a benzamide core substituted with a chloro group at the 3-position and a pyrimidine ring linked via a methyl group. The pyrimidine moiety is further functionalized with a dimethylamino group at the 4-position. This structure is designed to optimize interactions with biological targets, particularly kinases, by leveraging the hydrogen-bonding capacity of the pyrimidine ring and the hydrophobic/hydrophilic balance provided by the dimethylamino and chloro substituents .

Properties

IUPAC Name |

3-chloro-N-[[4-(dimethylamino)pyrimidin-2-yl]methyl]benzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15ClN4O/c1-19(2)13-6-7-16-12(18-13)9-17-14(20)10-4-3-5-11(15)8-10/h3-8H,9H2,1-2H3,(H,17,20) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BFOKYBFMUMDGHH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=NC(=NC=C1)CNC(=O)C2=CC(=CC=C2)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15ClN4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.75 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-N-((4-(dimethylamino)pyrimidin-2-yl)methyl)benzamide typically involves the following steps:

Formation of the Pyrimidine Intermediate: The starting material, 4-(dimethylamino)pyrimidine, is synthesized through a condensation reaction involving dimethylamine and a suitable pyrimidine precursor.

Chlorination: The benzamide core is chlorinated using reagents such as thionyl chloride or phosphorus pentachloride to introduce the chloro group at the desired position.

Coupling Reaction: The chlorinated benzamide is then coupled with the pyrimidine intermediate under basic conditions, often using a base like sodium hydride or potassium carbonate, to form the final product.

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up by optimizing reaction conditions such as temperature, solvent choice, and reaction time. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis.

Chemical Reactions Analysis

Types of Reactions

Substitution Reactions: The chloro group in the benzamide can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace the chloro group.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield various derivatives. For example, oxidation might introduce additional functional groups, while reduction could modify the pyrimidine ring.

Coupling Reactions: The pyrimidine moiety can participate in coupling reactions, such as Suzuki-Miyaura or Heck reactions, to form more complex structures.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents.

Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Coupling Reactions: Palladium catalysts and bases like potassium carbonate in solvents such as dimethylformamide or toluene.

Major Products

The major products formed from these reactions include various substituted benzamides and pyrimidine derivatives, which can be further functionalized for specific applications.

Scientific Research Applications

3-chloro-N-((4-(dimethylamino)pyrimidin-2-yl)methyl)benzamide has several applications in scientific research:

Medicinal Chemistry: It serves as a precursor for the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.

Biological Studies: The compound is used in studies investigating the interaction of pyrimidine derivatives with biological macromolecules.

Chemical Biology: It is employed in the design of probes and inhibitors for studying cellular pathways and mechanisms.

Industrial Chemistry: The compound is utilized in the development of agrochemicals and other industrially relevant chemicals.

Mechanism of Action

The mechanism of action of 3-chloro-N-((4-(dimethylamino)pyrimidin-2-yl)methyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrimidine moiety can bind to active sites, modulating the activity of the target protein. This interaction often involves hydrogen bonding, hydrophobic interactions, and van der Waals forces, leading to changes in the biological activity of the target.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following compounds share structural motifs with the target molecule, enabling comparisons of substituent effects, pharmacological profiles, and physicochemical properties.

Pyrimidine-Linked Benzamides

*Calculated based on molecular formulas from evidence.

Imidazo[1,2-a]pyridine-Containing Analogs

Bis-Benzamide Derivatives

Key Comparative Insights

- Substituent Effects: Chloro Groups: The 3-Cl substitution in the target compound and analogs (e.g., ) enhances hydrophobic interactions with target pockets but may reduce solubility. Dimethylamino Pyrimidine: The dimethylamino group in the target compound improves solubility compared to unsubstituted pyrimidines (e.g., compound in ) .

Pharmacokinetics :

Target Selectivity :

- Pyrimidine-based analogs () show kinase inhibition (e.g., EGFR, CDPK1), while imidazo[1,2-a]pyridine derivatives () may target alternative pathways .

Biological Activity

3-chloro-N-((4-(dimethylamino)pyrimidin-2-yl)methyl)benzamide is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy against various diseases, and relevant research findings.

Chemical Structure and Properties

The compound can be described by the following structural formula:

This structure features a chlorinated benzamide linked to a dimethylaminopyrimidine moiety, which is crucial for its biological activity.

Research indicates that the biological activity of this compound may involve several mechanisms:

- Inhibition of Enzymatic Activity : The compound has been shown to inhibit specific enzymes related to cancer cell proliferation.

- Cell Cycle Arrest : Studies suggest that it can induce cell cycle arrest in the G2/M phase, leading to apoptosis in cancer cells.

- Anti-inflammatory Properties : Some findings indicate potential anti-inflammatory effects, making it a candidate for treating inflammatory diseases.

Anticancer Activity

In vitro studies have demonstrated that this compound exhibits significant cytotoxicity against various cancer cell lines. The following table summarizes its IC50 values against selected cancer types:

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| HeLa (Cervical) | 1.76 | Induction of apoptosis |

| MCF-7 (Breast) | 2.28 | Cell cycle arrest |

| A549 (Lung) | 3.67 | Inhibition of tubulin polymerization |

| PC-3 (Prostate) | 0.33 | Pro-apoptotic signaling |

Anti-inflammatory Activity

The compound has also been evaluated for its anti-inflammatory properties, showing promising results in reducing inflammation markers in vitro:

- Reduction of IL-6 and TNF-alpha : Inflammatory cytokines were significantly decreased in treated macrophage cultures.

- Microglial Activation : In vivo studies indicated reduced microglial activation in models of neuroinflammation.

Case Studies

Several studies have highlighted the biological activity of this compound:

- Study on Cancer Cell Lines : A study published in MDPI demonstrated that the compound effectively inhibited cell growth in multiple cancer cell lines, with a notable mechanism involving the downregulation of Bcl-2 and upregulation of Bax, suggesting a pro-apoptotic mechanism .

- Neuroinflammation Study : Research conducted on BV-2 cells indicated that the compound reduced LPS-induced inflammation, showcasing its potential for treating neurodegenerative diseases .

- Pharmacokinetic Profile : The pharmacokinetic evaluation revealed an oral bioavailability of approximately 31.8% with a clearance rate indicating moderate systemic exposure, which suggests potential for therapeutic use .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.